

4-pentenylboronic acid as a precursor for PET imaging agents

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Compound of Interest

Compound Name: 4-Pentenylboronic acid

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Boronic Acids: Versatile Precursors for PET Imaging Agents

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as indispensable precursors in the synthesis of Positron Emission Tomography (PET) imaging agents. Their versatility, particularly in palladium-mediated cross-coupling reactions and transition metal-mediated radiofluorination, allows for the efficient incorporation of positron-emitting radionuclides such as Carbon-11 ($[^{11}\text{C}]$) and Fluorine-18 ($[^{18}\text{F}]$) into a wide array of biologically active molecules. This document provides a detailed overview of the applications, experimental protocols, and quantitative data related to the use of boronic acid precursors in the development of novel PET tracers.

Applications in PET Tracer Synthesis

The utility of boronic acid precursors spans the synthesis of radiotracers for oncology, neurology, and other research areas. Key applications include:

- ^{11}C -Labeling via Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In PET radiochemistry, this reaction is widely used to introduce the short-lived ^{11}C isotope ($t_{1/2} = 20.4$ min) into a target molecule. This is typically achieved by coupling an aryl or vinyl boronic acid/ester with a $[^{11}\text{C}]$ methyl

iodide ($[^{11}\text{C}]\text{CH}_3\text{I}$) in the presence of a palladium catalyst. This strategy has been successfully employed to synthesize tracers for imaging neuroreceptors and amyloid plaques.[1][2]

- **^{18}F -Labeling via Copper-Mediated Radiofluorination:** The longer half-life of ^{18}F ($t_{1/2} = 109.8$ min) makes it an ideal radionuclide for PET imaging, allowing for longer synthesis times and distribution to facilities without a cyclotron.[3][4] Copper-mediated radiofluorination of arylboronic esters has become a valuable method for the synthesis of ^{18}F -labeled arenes.[5] This approach offers a practical way to introduce ^{18}F into electron-rich, -neutral, and -deficient aromatic systems.
- **Synthesis of Targeted Imaging Agents:** Boronic acid moieties can be incorporated into larger molecules, such as peptides and inhibitors, to create targeted PET imaging agents. For example, boronic acid-based inhibitors of Fibroblast Activation Protein (FAP), a promising cancer target, have been labeled with Gallium-68 (^{68}Ga) for tumor imaging.[6] Similarly, boronic acid-containing compounds are being explored for imaging prostate-specific membrane antigen (PSMA).[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of PET imaging agents synthesized using boronic acid precursors.

Table 1: Radiosynthesis and In Vitro Performance of Boronic Acid-Based PET Tracers

Tracer/Precursor	Radionuclide	Labeling Method	Radiochemical Yield (RCY)	Radiochemical Purity	Molar Activity (Am)	IC ₅₀ (nM)	Target
[¹¹ C]PIB Precursor	¹¹ C	Suzuki-Miyaura Coupling	68-98% (non-radioactive)	>95%	N/A	N/A	Amyloid- β
[⁶⁸ Ga]Ga-SB02055	⁶⁸ Ga	DOTA Chelation	19-58% (decay-corrected)	>92%	>9.1 GBq/ μ mol	0.41 ± 0.06	FAP
[⁶⁸ Ga]Ga-SB04028	⁶⁸ Ga	DOTA Chelation	19-58% (decay-corrected)	>92%	>9.1 GBq/ μ mol	13.9 ± 1.29	FAP
[¹⁸ F]ALX 5407	¹⁸ F	Cu-mediated Radiofluorination	55 ± 7%	N/A	N/A	N/A	GlyT1
[¹⁸ F]RPS-040	¹⁸ F	Click Chemistry	20-40% (decay-corrected)	>99%	up to 391 GBq/ μ mol	3-36	PSMA
[¹⁸ F]RPS-041	¹⁸ F	Click Chemistry	20-40% (decay-corrected)	>99%	up to 391 GBq/ μ mol	3-36	PSMA

Data sourced from multiple studies and may have been generated under different experimental conditions.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Table 2: In Vivo Tumor Uptake of Boronic Acid-Based PET Tracers in Xenograft Models

Tracer	Tumor Model	Tumor Uptake (%ID/g at peak)	Peak Time (p.i.)
[⁶⁸ Ga]Ga-SB02055	HEK293T:hFAP	1.08 ± 0.37	1 h
[⁶⁸ Ga]Ga-SB04028	HEK293T:hFAP	10.1 ± 0.42	1 h
[¹⁸ F]RPS-040	LNCaP	10.9 ± 1.0	2 h
[¹⁸ F]RPS-041	LNCaP	14.3 ± 2.5	2 h
[⁶⁸ Ga]Ga-PSMA-HBED-CC	LNCaP	6.27 ± 1.44	1-3 h

%ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection.[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following are generalized protocols for the synthesis of PET imaging agents using boronic acid precursors. Researchers should optimize these protocols for their specific molecules and automated synthesis platforms.

Protocol 1: Suzuki-Type ¹¹C-Methylation of an Arylboronic Acid

This protocol describes a general procedure for the palladium-mediated cross-coupling of [¹¹C]CH₃I with an arylboronic acid.

Materials:

- Arylboronic acid precursor
- [¹¹C]Methyl iodide (^{[11}C]CH₃I)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., DMF, THF/water)

- Reaction vessel suitable for radiosynthesis
- HPLC system for purification

Procedure:

- In a shielded hot cell, dissolve the arylboronic acid precursor, palladium catalyst, and base in the chosen solvent in a reaction vessel.
- Bubble a stream of inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes to remove oxygen.
- Introduce the gaseous $[^{11}\text{C}]\text{CH}_3\text{I}$ into the reaction vessel.
- Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 5-10 minutes).
- After the reaction, quench the mixture with a suitable reagent (e.g., water or mobile phase).
- Purify the crude product using semi-preparative HPLC.
- Collect the fraction containing the ^{11}C -labeled product.
- Formulate the final product in a physiologically compatible solution for in vivo studies.

Protocol 2: Copper-Mediated ^{18}F -Radiofluorination of an Arylboronic Ester

This protocol provides a general method for the ^{18}F -labeling of an arylboronic ester.

Materials:

- Arylboronic acid pinacol ester (or other stable ester) precursor
- Aqueous $[^{18}\text{F}]\text{Fluoride}$
- Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

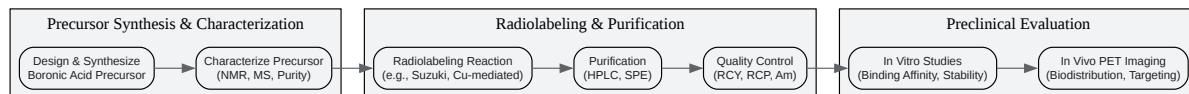
- Potassium carbonate (K_2CO_3)
- Copper catalyst (e.g., $Cu(OTf)_2$ -pyridine complex)
- Solvent (e.g., DMF, DMSO)
- Reaction vessel
- Solid-phase extraction (SPE) cartridge for fluoride activation and product purification
- HPLC system for quality control

Procedure:

- Trap the aqueous $[^{18}F]fluoride$ on an anion exchange SPE cartridge.
- Elute the $[^{18}F]fluoride$ into the reaction vessel using a solution of Kryptofix 2.2.2 and K_2CO_3 in acetonitrile/water.
- Azeotropically dry the $[^{18}F]fluoride$ by heating under a stream of inert gas.
- Dissolve the arylboronic ester precursor and the copper catalyst in the chosen solvent and add to the dried $[^{18}F]fluoride$.
- Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a set time (e.g., 15-30 minutes).
- Cool the reaction mixture and dilute with the HPLC mobile phase.
- Purify the crude product using semi-preparative HPLC or a dedicated SPE cartridge.
- Formulate the final product for preclinical or clinical use.

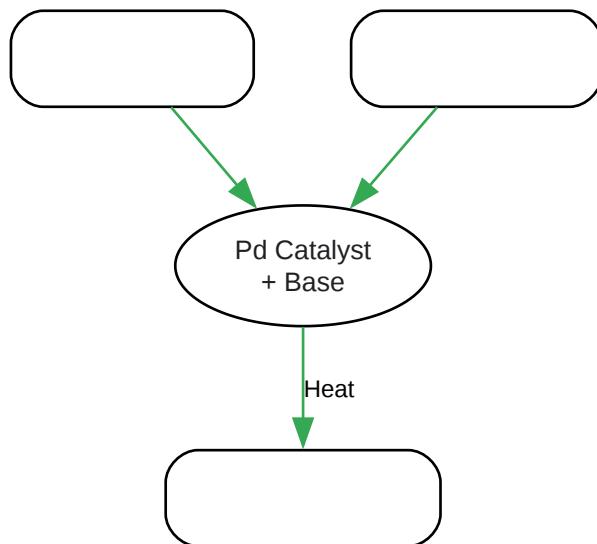
Visualizations

The following diagrams illustrate key workflows and reactions in the development of PET imaging agents from boronic acid precursors.



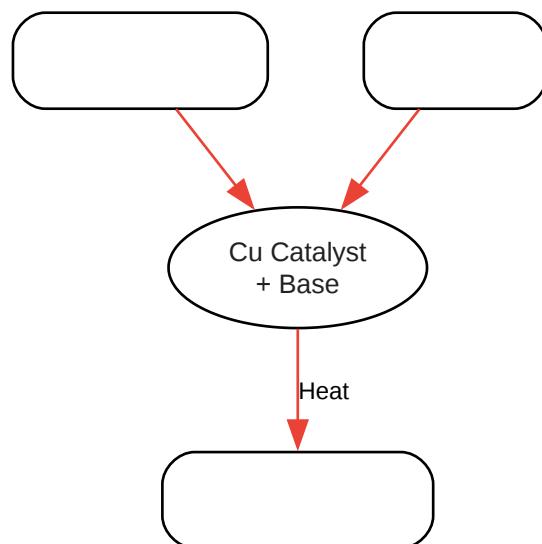
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Caption: General workflow for PET tracer development using a boronic acid precursor.



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Caption: Schematic of the Suzuki-Miyaura cross-coupling for ^{11}C -labeling.



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Caption: Schematic of copper-mediated ^{18}F -radiofluorination.

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